molecular formula C10H5FN2 B1447520 8-Fluoroisoquinoline-5-carbonitrile CAS No. 1368344-45-9

8-Fluoroisoquinoline-5-carbonitrile

Cat. No. B1447520
M. Wt: 172.16 g/mol
InChI Key: LZWQYAAANDPQJE-UHFFFAOYSA-N
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Description

“8-Fluoroisoquinoline-5-carbonitrile” is a heterocyclic organic compound . It has a molecular weight of 172.16 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “8-Fluoroisoquinoline-5-carbonitrile” consists of a bicyclic system with a pyridine ring fused to a benzene ring. The fluoro group is attached at the 8th position and the carbonitrile group is attached at the 5th position .


Physical And Chemical Properties Analysis

“8-Fluoroisoquinoline-5-carbonitrile” is a solid substance at room temperature . It has a molecular weight of 172.16 . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Chemosensor Development

8-Fluoroisoquinoline-5-carbonitrile-related compounds have been investigated for their potential as chemosensors. For instance, novel chemosensors based on tetrahydroquinoline-carbonitrile derivatives have been designed for the selective identification of highly toxic Pd2+ ions. These chemosensors exhibited significant fluorescence turn-off performances and could detect Pd2+ ions with very low limits of detection in a selective manner, showcasing their potential in environmental monitoring and hazardous material detection (Shally et al., 2020).

Synthesis of Complex Compounds

Tetrahydroisoquinoline-1-carbonitriles, closely related to 8-Fluoroisoquinoline-5-carbonitrile, have been used as starting materials in the synthesis of complex compounds like lamellarin U and lamellarin G trimethyl ether. This methodology allowed for the introduction of acid-sensitive protecting groups, demonstrating the compound's utility in sophisticated chemical syntheses (Liermann & Opatz, 2008).

Fluorescence and Sensing Applications

Compounds derived from isoquinoline-carbonitrile have been studied for their unique fluorescent properties. Specifically, derivatives of dihydroisoquinoline-carbonitrile displayed full-color-tunable solid-state emissions, covering the entire visible light range. These properties suggest potential applications in fields like material sciences, particularly in developing new fluorescent materials for imaging and sensing technologies (Xinyu Zhang et al., 2021).

Agricultural Applications

Isoquinoline-carbonitrile derivatives have been synthesized and evaluated for their insecticidal properties, particularly against Aphis gossypii. These compounds demonstrated varying degrees of toxicological activity, indicating their potential use in agricultural pest management (Bakhite et al., 2022).

Safety And Hazards

The safety information for “8-Fluoroisoquinoline-5-carbonitrile” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “8-Fluoroisoquinoline-5-carbonitrile” are not mentioned in the literature, isoquinoline derivatives are a focus of ongoing research due to their diverse biological activities. They are often used as building blocks in the synthesis of various pharmacologically active compounds . Therefore, “8-Fluoroisoquinoline-5-carbonitrile” could potentially be used in the development of new drugs and therapies.

properties

IUPAC Name

8-fluoroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQYAAANDPQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroisoquinoline-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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